Cas no 54815-29-1 (1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid)

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with applications in pharmaceutical and organic synthesis. Its structure features a benzyl group at the 1-position and a methyl group at the 3-position, contributing to its reactivity as an intermediate in heterocyclic chemistry. The carboxylic acid functional group enhances its utility in coupling reactions, amide formation, and metal coordination. This compound is valued for its stability and versatility in constructing more complex molecular frameworks, particularly in medicinal chemistry for the development of bioactive molecules. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid structure
54815-29-1 structure
Product Name:1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
CAS No:54815-29-1
MF:C12H12N2O2
MW:216.235882759094
CID:2186851
PubChem ID:542800
Update Time:2025-06-12

1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-(phenylmethyl)-1h-pyrazole-4-carboxylic acid
    • 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
    • EN300-1461148
    • ECA81529
    • DB-103130
    • BBL030858
    • 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(phenylmethyl)-
    • STK711144
    • VS-10081
    • SCHEMBL6052401
    • 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid #
    • CS-0234709
    • SDCCGSBI-0139148.P001
    • 54815-29-1
    • 1-benzyl-3-methylpyrazole-4-carboxylic acid
    • HMS1703A19
    • 868-668-3
    • AKOS000565494
    • 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
    • Inchi: 1S/C12H12N2O2/c1-9-11(12(15)16)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)
    • InChI Key: NBBUHXANSADUKL-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=NN(C=1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 216.089877630Da
  • Monoisotopic Mass: 216.089877630Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

Recent Advances in the Study of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS: 54815-29-1)

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 54815-29-1) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

The synthesis of 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method using a catalytic system involving palladium nanoparticles, which achieved a yield of over 85%. This advancement is significant for large-scale production, as it reduces the number of steps and minimizes waste generation, aligning with green chemistry principles.

In terms of biological activity, 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid has shown promising results as a scaffold for designing inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent COX-2 inhibitory activity with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing next-generation anti-inflammatory drugs with fewer side effects than traditional NSAIDs.

Additionally, the antimicrobial properties of 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been investigated. Research published in the European Journal of Medicinal Chemistry (2023) highlighted its efficacy against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The study proposed that the compound disrupts bacterial cell membrane integrity, offering a novel mechanism of action that could circumvent existing resistance mechanisms.

Recent advancements in computational chemistry have also shed light on the structure-activity relationships (SAR) of 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid. Molecular docking studies revealed that the benzyl and methyl substituents play critical roles in binding to target proteins, such as COX-2 and bacterial efflux pumps. These insights are invaluable for rational drug design, enabling the development of more potent and selective derivatives.

In conclusion, 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 54815-29-1) represents a versatile and pharmacologically relevant scaffold with applications in anti-inflammatory, antimicrobial, and anticancer drug discovery. Continued research into its synthesis, biological activities, and SAR will likely yield novel therapeutic agents with improved efficacy and safety profiles. Future studies should focus on in vivo validation and preclinical development to translate these findings into clinical applications.

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